molecular formula C6H11NO7P2S B12432663 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt

4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt

Cat. No.: B12432663
M. Wt: 303.17 g/mol
InChI Key: UFUUMZHATZTWCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt typically involves the reaction of thiazole with ethylene glycol and phosphorus trichloride to form a dehydrated intermediate. This intermediate is then reacted with ammonium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thiazole ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives.

Scientific Research Applications

4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt involves its interaction with carboxylase enzymes. It inhibits these enzymes by binding to their active sites, thereby preventing the catalysis of carboxylation reactions. This inhibition can affect various metabolic pathways, particularly those involving thiamine-dependent enzymes .

Comparison with Similar Compounds

Similar Compounds

    Thiamine Pyrophosphate: A coenzyme form of thiamine that plays a crucial role in carbohydrate metabolism.

    4-Methylthiazole: A precursor in the synthesis of thiamine and other thiazole derivatives.

    Ethyl Thiazolyl Diphosphate: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness

4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is unique due to its specific inhibitory effects on carboxylase enzymes and its stability profile. Unlike some similar compounds, it is stable in neutral and basic solutions but unstable in acidic conditions, making it suitable for specific applications where such stability is required .

Properties

Molecular Formula

C6H11NO7P2S

Molecular Weight

303.17 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C6H11NO7P2S/c1-5-6(17-4-7-5)2-3-13-16(11,12)14-15(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H2,8,9,10)

InChI Key

UFUUMZHATZTWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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